molecular formula C8H12N2O B13620670 (R)-1-(4-Methoxypyridin-2-yl)ethan-1-amine

(R)-1-(4-Methoxypyridin-2-yl)ethan-1-amine

Cat. No.: B13620670
M. Wt: 152.19 g/mol
InChI Key: BSYZGYVTKXXLSZ-ZCFIWIBFSA-N
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Description

®-1-(4-Methoxypyridin-2-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methoxypyridin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-methoxypyridine.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Introduction: The ethanamine group is introduced via reductive amination or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Methoxypyridin-2-yl)ethan-1-amine may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing techniques such as crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methoxypyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

®-1-(4-Methoxypyridin-2-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Methoxypyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Methoxypyridin-2-yl)ethan-1-amine: The enantiomer of the compound with different chiral properties.

    4-Methoxypyridine: The parent compound without the ethanamine group.

    1-(4-Methoxypyridin-2-yl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

®-1-(4-Methoxypyridin-2-yl)ethan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(1R)-1-(4-methoxypyridin-2-yl)ethanamine

InChI

InChI=1S/C8H12N2O/c1-6(9)8-5-7(11-2)3-4-10-8/h3-6H,9H2,1-2H3/t6-/m1/s1

InChI Key

BSYZGYVTKXXLSZ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=NC=CC(=C1)OC)N

Canonical SMILES

CC(C1=NC=CC(=C1)OC)N

Origin of Product

United States

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